6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is a heterocyclic organic compound classified within the pyrimidine family. Pyrimidines are nitrogen-containing compounds that play critical roles in biological systems, particularly in the structure of nucleic acids such as DNA and RNA. The specific structure of this compound includes a chlorine atom at the 6th position, an ethyl group at the N2 position, and a methylthio group at the 5th position of the pyrimidine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agriculture .
The synthesis of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine typically involves several key steps:
The reaction conditions, including temperature and time, are optimized to maximize yield and minimize by-products. In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability while ensuring high purity levels .
The molecular formula of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is . The structural representation can be described using various chemical notation systems:
InChI=1S/C7H11ClN4S/c1-3-10-7-11-5(8)4(13-2)6(9)12-7/h3H2,1-2H3,(H3,9,10,11,12)
NUVUCPLQXPKFJS-UHFFFAOYSA-N
.The compound's CAS Registry Number is 78415-50-6. This unique identifier assists in cataloging and referencing the substance in scientific literature and databases .
The compound can participate in various chemical reactions due to its functional groups:
The reactivity profile can be influenced by factors such as pH and temperature, which affect both the stability of intermediates and the rate of reaction.
The mechanism of action for 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine primarily involves its interaction with specific biological targets. The chlorine atom and methylthio group enhance its ability to bind to active sites on enzymes or receptors:
The physical properties of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine include:
Chemical properties include:
6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine has several notable applications:
This compound exemplifies how modifications to heterocyclic structures can lead to significant advancements in both research and practical applications across various scientific disciplines.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4